molecular formula C10H15N3O B1438315 4-[ethyl(methyl)amino]-N'-hydroxybenzene-1-carboximidamide CAS No. 1094777-91-9

4-[ethyl(methyl)amino]-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B1438315
CAS No.: 1094777-91-9
M. Wt: 193.25 g/mol
InChI Key: MAXZBKHCPSTDTP-UHFFFAOYSA-N
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Description

4-[ethyl(methyl)amino]-N’-hydroxybenzene-1-carboximidamide is an organic compound with a complex structure that includes an ethyl and methyl substituted amino group, a hydroxy group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[ethyl(methyl)amino]-N’-hydroxybenzene-1-carboximidamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzene-1-carboximidamide with ethyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst to facilitate the reduction of the nitro group to an amino group. The reaction conditions often require a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under pressure. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[ethyl(methyl)amino]-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[ethyl(methyl)amino]-N’-hydroxybenzene-1-carboxaldehyde.

    Reduction: Formation of 4-[ethyl(methyl)amino]-N’-hydroxybenzene-1-carboximidamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[ethyl(methyl)amino]-N’-hydroxybenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[ethyl(methyl)amino]-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy group and the amino group play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[ethyl(methyl)amino]-N’-hydroxybenzene-1-carboxamide
  • 4-[ethyl(methyl)amino]-N’-hydroxybenzene-1-carboxylate
  • 4-[ethyl(methyl)amino]-N’-hydroxybenzene-1-carboxaldehyde

Uniqueness

4-[ethyl(methyl)amino]-N’-hydroxybenzene-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the amino moiety, along with the hydroxy group, allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[ethyl(methyl)amino]-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-3-13(2)9-6-4-8(5-7-9)10(11)12-14/h4-7,14H,3H2,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXZBKHCPSTDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C1=CC=C(C=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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